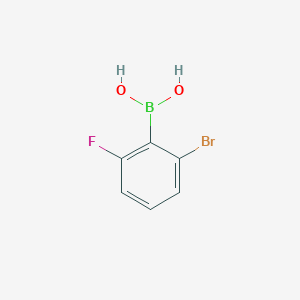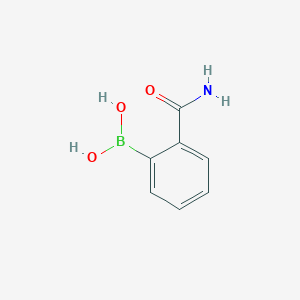
2-Ethylhexylmagnesiumbromid
Übersicht
Beschreibung
2-Ethylhexyl magnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound is typically available as a solution in diethyl ether and is known for its high reactivity and stability.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl magnesium bromide is a valuable reagent in scientific research, particularly in the fields of organic chemistry and materials science.
Chemistry:
Synthesis of Complex Molecules: It is used in the synthesis of complex organic molecules, such as pyridyl amine ligands, which are important in the polymerization of olefins.
Preparation of Organometallic Compounds: It is employed in the synthesis of organometallic compounds like diphenylbis(2-ethylhexyl)germane.
Biology and Medicine:
- While its direct applications in biology and medicine are limited, the compounds synthesized using 2-ethylhexyl magnesium bromide can have significant biological and medicinal properties.
Industry:
Wirkmechanismus
Target of Action
2-Ethylhexyl magnesium bromide (EtMgBr) is a Grignard reagent . Its primary targets are electrophilic carbon atoms found in carbonyl compounds or other electrophiles.
Result of Action
The result of EtMgBr’s action is the formation of new carbon-carbon bonds in organic molecules. This transformation allows for the synthesis of various complex molecules, such as 3-ethyl-N,N-dimethyl-1-(pyridin-2-yl)heptan-1-amine, a pyridyl amine ligand used in the polymerization of olefins .
Biochemische Analyse
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and reactivity of 2-Ethylhexyl magnesium bromide can change over time. The compound is highly reactive and can decompose in the presence of water or moisture. Its long-term effects on cellular function would depend on its stability and the conditions under which it is used. In in vitro or in vivo studies, the degradation of 2-Ethylhexyl magnesium bromide could lead to a decrease in its reactivity and effectiveness over time .
Transport and Distribution
The transport and distribution of 2-Ethylhexyl magnesium bromide within cells and tissues are not well-documented. As a highly reactive compound, it is likely to interact with various cellular components, potentially affecting its localization and accumulation. The specific transporters or binding proteins involved in its distribution would depend on the cellular context and the concentration of the compound used .
Subcellular Localization
The subcellular localization of 2-Ethylhexyl magnesium bromide is not well-characterized. Its activity and function could be influenced by its localization within specific cellular compartments or organelles. Any targeting signals or post-translational modifications that direct it to specific subcellular locations would depend on the specific cellular context and the concentration of the compound used .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl magnesium bromide is synthesized through the reaction of magnesium turnings with 1-bromo-2-ethylhexane in an inert solvent, typically diethyl ether. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Reaction:
Mg+BrCH2CH(C2H5)C4H9→C8H17MgBr+MgBr2
Industrial Production Methods: In industrial settings, the preparation of 2-ethylhexyl magnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and stored under inert conditions to maintain its reactivity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylhexyl magnesium bromide primarily undergoes nucleophilic addition reactions with electrophiles. It can react with carbonyl compounds, such as aldehydes and ketones, to form alcohols. Additionally, it can participate in substitution reactions with halides.
Common Reagents and Conditions:
Carbonyl Compounds: The reaction with aldehydes or ketones typically occurs at low temperatures in an inert solvent like diethyl ether.
Halides: Substitution reactions with halides are carried out under similar conditions, often with the addition of a catalyst to enhance the reaction rate.
Major Products:
Alcohols: The reaction with carbonyl compounds results in the formation of secondary or tertiary alcohols.
Substituted Products: Substitution reactions yield various substituted organic compounds depending on the halide used.
Vergleich Mit ähnlichen Verbindungen
- Methylmagnesium bromide
- Ethynylmagnesium bromide
- Hexylmagnesium bromide
- Octylmagnesium bromide
- Pentylmagnesium bromide
These compounds differ in the alkyl or aryl group attached to the magnesium atom, which influences their reactivity and the types of reactions they undergo. 2-Ethylhexyl magnesium bromide is particularly valued for its ability to form complex molecules with high stability and reactivity .
Eigenschaften
IUPAC Name |
magnesium;3-methanidylheptane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.BrH.Mg/c1-4-6-7-8(3)5-2;;/h8H,3-7H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPKVQBKKLRQHZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC([CH2-])CC.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90224-21-8 | |
| Record name | (2-Ethylhexyl)magnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)





![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)



